Dexelvucitabine - 134379-77-4

Dexelvucitabine

Catalog Number: EVT-267104
CAS Number: 134379-77-4
Molecular Formula: C9H10FN3O3
Molecular Weight: 227.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexelvucitabine, chemically known as β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine, is a synthetic cytidine nucleoside analog. [, , ] It is classified as a nucleoside reverse transcriptase inhibitor (NRTI) and is primarily recognized for its role in scientific research as an investigational antiretroviral agent against the Human Immunodeficiency Virus (HIV). [, , , , ] Dexelvucitabine exhibits potent inhibitory activity against wild-type HIV-1 reverse transcriptase, as well as against HIV strains that have developed resistance to other NRTIs like zidovudine and lamivudine. [, ]

Lamivudine (3TC)

  • Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for treating HIV infection. [] It is a 2′-deoxycytidine analog. []

Zidovudine (AZT)

  • Compound Description: Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. [, ] It is often included in highly active antiretroviral therapy (HAART) regimens. []
  • Relevance: Dexelvucitabine demonstrates activity against Zidovudine-resistant HIV variants, particularly those with the M184V and K65R mutations. [, ] This suggests that Dexelvucitabine could be a valuable treatment option for patients who have developed resistance to Zidovudine.

Emtricitabine (FTC)

  • Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment, often as part of a fixed-dose combination with Tenofovir. [, ]
  • Relevance: Similar to Lamivudine, the S68Δ mutation in the HIV reverse transcriptase confers cross-resistance to Emtricitabine and Dexelvucitabine. [] This shared resistance profile highlights the importance of considering resistance patterns when designing treatment regimens.

Tenofovir (TDF)

  • Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) commonly used in HIV treatment regimens. [, ] It is often formulated with Emtricitabine. []
  • Relevance: The S68Δ mutation in HIV reverse transcriptase, which confers resistance to Dexelvucitabine, also confers resistance to Tenofovir. [] This suggests potential limitations in using these drugs sequentially or in combination for patients harboring this specific mutation.

Abacavir (ABC)

  • Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. [, ] It is known for good central nervous system penetration. []
  • Relevance: Like the previous NRTIs, the emergence of the S68Δ mutation in HIV reverse transcriptase leads to cross-resistance to both Abacavir and Dexelvucitabine. [] This highlights a potential challenge in treating HIV with Dexelvucitabine if the virus develops the S68Δ mutation.

Stavudine (d4T)

  • Compound Description: Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. []
  • Relevance: The S68Δ mutation in HIV reverse transcriptase confers modest resistance to Stavudine, unlike the higher resistance observed for Dexelvucitabine. [] This difference suggests that Stavudine might retain some efficacy in cases where Dexelvucitabine resistance emerges due to this specific mutation.

Amdoxovir

  • Compound Description: Amdoxovir is a nucleoside reverse transcriptase inhibitor (NRTI) under investigation as a potential HIV treatment. [, ]
  • Relevance: Amdoxovir shares a similar resistance profile with Dexelvucitabine, with the S68Δ mutation causing cross-resistance. [] This information is crucial when considering these drugs for development or in the context of potential combination therapies.

β-d-2′,3′-oxa-5-fluorocytidine

  • Compound Description: β-d-2′,3′-oxa-5-fluorocytidine is a nucleoside reverse transcriptase inhibitor (NRTI) under investigation for HIV treatment. []
  • Relevance: Similar to Stavudine, the S68Δ mutation in HIV reverse transcriptase only confers modest resistance to β-d-2′,3′-oxa-5-fluorocytidine. [] This suggests a potential advantage of β-d-2′,3′-oxa-5-fluorocytidine over Dexelvucitabine in cases where this specific resistance mutation arises.

9-(β-d-1,3-dioxolan-4-yl)guanine

  • Compound Description: 9-(β-d-1,3-dioxolan-4-yl)guanine is an experimental antiviral compound. []
  • Relevance: The S68Δ mutation, associated with Dexelvucitabine resistance, also confers modest resistance to 9-(β-d-1,3-dioxolan-4-yl)guanine. [] This indicates a potential overlap in resistance mechanisms between these compounds.

3′-Azido-3′-deoxythymidine (AZT)

  • Compound Description: 3′-Azido-3′-deoxythymidine, also known as Zidovudine, is an NRTI used in HIV treatment. []
  • Relevance: The S68Δ mutation does not confer resistance to 3′-Azido-3′-deoxythymidine, unlike its impact on Dexelvucitabine susceptibility. [] This difference suggests that 3′-Azido-3′-deoxythymidine may remain effective against HIV variants carrying the S68Δ mutation.

2′,3′-Dideoxyinosine (ddI)

  • Compound Description: 2′,3′-Dideoxyinosine, or Didanosine, is an NRTI used in HIV treatment. []
  • Relevance: HIV carrying the S68Δ mutation, associated with Dexelvucitabine resistance, remains susceptible to 2′,3′-Dideoxyinosine. [] This indicates that 2′,3′-Dideoxyinosine could be a viable alternative treatment option for individuals infected with HIV carrying this mutation.

1-(β-d-dioxolane)thymine (DOT)

  • Compound Description: 1-(β-d-dioxolane)thymine is a thymidine kinase-dependent NRTI under investigation for HIV treatment. [] It shows activity against HIV with multiple NRTI mutations. []
  • Relevance: Similar to 2′,3′-Dideoxyinosine, the S68Δ mutation does not affect the susceptibility of HIV to 1-(β-d-dioxolane)thymine, in contrast to its impact on Dexelvucitabine. [] This finding highlights the potential of 1-(β-d-dioxolane)thymine as an alternative treatment option in the presence of the S68Δ mutation.

Lopinavir

  • Compound Description: Lopinavir is a protease inhibitor (PI) used in HIV treatment, typically co-administered with Ritonavir for pharmacokinetic enhancement. [, ]
  • Relevance: Unlike the various NRTIs discussed, the S68Δ mutation in HIV reverse transcriptase does not confer resistance to Lopinavir. [] This suggests that protease inhibitors like Lopinavir could be considered in treatment regimens for individuals infected with HIV harboring the S68Δ mutation.
Synthesis Analysis

The synthesis of Dexelvucitabine involves the preparation of 2’,3’-didehydro-2’,3’-dideoxy-5-fluorocytidine. The synthesis typically employs specific reagents and catalysts under controlled conditions to achieve high yields and purity. Common methodologies include:

  • Reagents: Use of nucleophiles and electrophiles that facilitate the formation of glycosidic bonds.
  • Catalysts: Acid or base catalysts may be utilized to promote reactions.
  • Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each step to enhance yield and minimize by-products.

Industrial synthesis would likely focus on scaling these processes while maintaining efficiency and safety standards .

Molecular Structure Analysis

Dexelvucitabine's molecular structure features a modified cytidine backbone, which is essential for its function as a reverse transcriptase inhibitor. The key structural components include:

  • Cytidine Base: The presence of a fluorine atom at the 5-position enhances its antiviral activity.
  • Sugar Moiety: The sugar component is modified to prevent normal nucleic acid synthesis.

The molecular formula is C10H12FN3O3C_{10}H_{12}FN_3O_3, and its structural integrity is crucial for its interaction with viral enzymes during HIV replication .

Chemical Reactions Analysis

Dexelvucitabine undergoes several important chemical reactions, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, which can be catalyzed by agents like hydrogen peroxide.
  • Reduction: This reaction typically involves the addition of hydrogen, often facilitated by sodium borohydride.
  • Substitution Reactions: These involve the replacement of functional groups, critical for modifying the compound to improve efficacy.

These reactions are significant in understanding how Dexelvucitabine can be activated or deactivated in biological systems .

Mechanism of Action

Dexelvucitabine acts primarily by targeting the reverse transcriptase enzyme of HIV-1. Its mechanism includes:

  1. Incorporation into Viral DNA: Once phosphorylated to its active triphosphate form, it competes with natural nucleotides during viral DNA synthesis.
  2. Chain Termination: The incorporation results in premature termination of the growing viral DNA chain, effectively halting replication.
  3. Inhibition of Reverse Transcriptase Activity: By binding to the enzyme, Dexelvucitabine prevents the conversion of viral RNA into DNA, a critical step in HIV replication.

This multi-faceted action underscores its potential effectiveness as an antiviral agent .

Physical and Chemical Properties Analysis

Dexelvucitabine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which is essential for its bioavailability.
  • Stability: The compound's stability under various conditions (pH, temperature) influences its efficacy in therapeutic applications.

These properties are crucial for formulation development and determining appropriate dosing regimens .

Applications

Dexelvucitabine has potential applications primarily in the field of antiviral therapy, specifically for treating HIV infections. Its role as a nucleoside reverse transcriptase inhibitor positions it among other antiretroviral drugs aimed at reducing viral load in infected individuals. Research continues into its efficacy, safety profile, and potential combinations with other antiretroviral agents to enhance treatment outcomes.

Additionally, ongoing studies explore its biochemical interactions within cellular metabolism, which may reveal further therapeutic avenues or insights into drug resistance mechanisms .

Properties

CAS Number

134379-77-4

Product Name

Dexelvucitabine

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1

InChI Key

HSBKFSPNDWWPSL-CAHLUQPWSA-N

SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F

Solubility

Soluble in DMSO

Synonyms

2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-D-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-L-5-fluorocytidine
2(1H)-Pyrimidinone, 4-amino-1-((2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-5-fluoro-
4-amino-5-fluoro-1-((2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one
ACH-126-443
beta-L-Fd4C
dexelvucitabine
DPC 817
DPC-817
DPC817
elvucitabine
INCB-8721
Reverset
YZ-817

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.